molecular formula C19H21N5O3S B12131956 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12131956
M. Wt: 399.5 g/mol
InChI Key: LAZLJIHEKRNVPM-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C19H21N5O3S and a molecular weight of 399.47 g/mol . This compound features a triazole ring, a methoxyphenyl group, and an ethoxyphenyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dichloromethane, and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O3S/c1-3-27-16-10-5-4-9-15(16)21-17(25)12-28-19-23-22-18(24(19)20)13-7-6-8-14(11-13)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25)

InChI Key

LAZLJIHEKRNVPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC

Origin of Product

United States

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